p-Methoxyphenyl acrylate
Overview
Description
p-Methoxyphenyl acrylate: is an organic compound belonging to the class of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to an acrylate moiety. The chemical structure of this compound makes it a versatile monomer used in various polymerization processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyphenyl acrylate typically involves the esterification of p-methoxyphenol with acrylic acid or its derivatives. One common method is the reaction of p-methoxyphenol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of p-methoxyphenol with acryloyl chloride in a tubular reactor, which allows for efficient mixing and heat transfer. The use of continuous flow processes minimizes side reactions and enhances the overall efficiency of the production .
Chemical Reactions Analysis
Types of Reactions: p-Methoxyphenyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form polymers with desirable properties for coatings, adhesives, and other applications.
Substitution Reactions: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Major Products:
Scientific Research Applications
p-Methoxyphenyl acrylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of p-Methoxyphenyl acrylate in polymerization involves the initiation of a radical chain reaction by a radical initiator. The acrylate moiety undergoes addition reactions with other monomers, leading to the formation of long polymer chains. The methoxy group on the phenyl ring can influence the reactivity and properties of the resulting polymers .
Comparison with Similar Compounds
Butyl Acrylate: Another commonly used acrylate monomer, butyl acrylate, differs in its ester group, which is a butyl group instead of a methoxyphenyl group.
Ethyl Acrylate: Similar to butyl acrylate, ethyl acrylate has an ethyl group as its ester moiety.
Uniqueness: p-Methoxyphenyl acrylate is unique due to the presence of the methoxy group on the phenyl ring, which imparts specific chemical and physical properties to the compound. This structural feature allows for unique applications in the synthesis of functional polymers and materials .
Properties
IUPAC Name |
(4-methoxyphenyl) prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-3-10(11)13-9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJNXICXEHGDLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963344 | |
Record name | 4-Methoxyphenyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-44-4 | |
Record name | 2-Propenoic acid, 4-methoxyphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4513-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methoxyphenyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methoxyphenyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-METHOXYPHENYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V726ZQW8JM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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